molecular formula C9H9N3OS B1374218 3-Amino-1-(1-benzothiophen-5-YL)urea CAS No. 1488675-62-2

3-Amino-1-(1-benzothiophen-5-YL)urea

Cat. No. B1374218
M. Wt: 207.25 g/mol
InChI Key: GAHSNVACBGXPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(1-benzothiophen-5-YL)urea (3-ABTU) is an important synthetic compound that has been used in various scientific and industrial applications. 3-ABTU is a derivative of benzothiophene, a heterocyclic aromatic compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. 3-ABTU is a versatile compound that can be used for a variety of purposes, including as a building block for other compounds, as an intermediate in organic synthesis, and as a starting material for various pharmaceuticals.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Antifilarial Agents : A study describes the synthesis of urea derivatives, including 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, showcasing antifilarial activity against parasites like Brugia pahangi and Litomosoides carinii (Ram et al., 1984).
  • Acetylcholinesterase Inhibitors : Flexible ureas have been developed and assessed for their antiacetylcholinesterase activity, with implications in neurodegenerative disorders (Vidaluc et al., 1995).
  • Anticancer Investigations : Urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents, with some demonstrating in vitro antican- cer activity (Mustafa et al., 2014).

Chemical Synthesis and Reactions

  • Synthesis of Novel Compounds : Research includes the synthesis of novel urea derivatives for potential applications in medicinal chemistry, such as anti-microbial activities and cytotoxicity against cancer cell lines (Shankar et al., 2017).
  • Complexation and Hydrogen Bonding Studies : Studies focus on the complexation and hydrogen bonding behavior of urea derivatives, important for understanding molecular interactions (Ośmiałowski et al., 2013).

Molecular Devices and Polymers

  • Molecular Devices and Self-assembly : The synthesis of urea-linked cyclodextrin compounds demonstrates potential in forming molecular devices through photoisomerization processes (Lock et al., 2004).
  • Hyperbranched Polymers : Efficient synthetic routes based on urea linkages have been developed for creating hyperbranched polymers and dendritic building blocks, showing potential in various industrial applications (Ambade & Kumar, 2001).

properties

IUPAC Name

1-amino-3-(1-benzothiophen-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHSNVACBGXPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(1-benzothiophen-5-YL)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(1-benzothiophen-5-YL)urea
Reactant of Route 2
3-Amino-1-(1-benzothiophen-5-YL)urea
Reactant of Route 3
3-Amino-1-(1-benzothiophen-5-YL)urea
Reactant of Route 4
3-Amino-1-(1-benzothiophen-5-YL)urea
Reactant of Route 5
3-Amino-1-(1-benzothiophen-5-YL)urea
Reactant of Route 6
3-Amino-1-(1-benzothiophen-5-YL)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.